3-Bromo-5-chloro-2-fluorobenzoic acid
Description
3-Bromo-5-chloro-2-fluorobenzoic acid (CAS: 1269232-93-0) is a halogenated benzoic acid derivative with the molecular formula C₇H₃BrClFO₂ and a molecular weight of 253.46 g/mol . It features bromine, chlorine, and fluorine substituents at the 3-, 5-, and 2-positions of the aromatic ring, respectively. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules . Commercial suppliers offer it with purities ≥95% and prices around ¥546.00 per gram .
Properties
IUPAC Name |
3-bromo-5-chloro-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCAXCZFFCKFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679590 | |
| Record name | 3-Bromo-5-chloro-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269232-93-0 | |
| Record name | 3-Bromo-5-chloro-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloro-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluorobenzoic acid typically involves halogenation reactions. One common method is the bromination of 5-chloro-2-fluorobenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-chloro-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-fluorobenzoic acid depends on its specific application. In biochemical studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Research Findings and Challenges
- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the acidity of the carboxylic group, enhancing reactivity in esterification or amidation reactions .
- Synthetic Challenges : Simultaneous introduction of bromine, chlorine, and fluorine requires precise control to avoid regiochemical competition, leading to moderate yields in multi-step syntheses .
- Safety Considerations : Halogenated benzoic acids may pose toxicity risks; proper handling (e.g., PPE, ventilation) is critical, as indicated by safety data sheets for related compounds .
Biological Activity
3-Bromo-5-chloro-2-fluorobenzoic acid (C₇H₃BrClF O₂) is a halogenated benzoic acid derivative that has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound contains three halogen substituents—bromine, chlorine, and fluorine—positioned on the benzene ring, which may influence its reactivity and interactions with biological systems.
The molecular formula of this compound is C₇H₃BrClF O₂, with a molecular weight of 253.46 g/mol. Its structure includes a carboxylic acid functional group, contributing to its acidic properties and potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃BrClF O₂ |
| Molecular Weight | 253.46 g/mol |
| Purity | 95% |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain halogenated benzoic acids can inhibit the growth of pathogenic bacteria while promoting beneficial microbiota in the gut. The presence of halogens such as bromine and chlorine is believed to enhance the bactericidal effects against specific pathogens without adversely affecting probiotic organisms .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic properties of halogenated benzoic acids suggest potential applications in cancer therapy. For example, compounds with similar structures have demonstrated selective inhibition of cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines. In vitro studies have reported IC50 values indicating strong inhibitory effects on cell growth, suggesting that further research on this compound could reveal similar anticancer properties .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or cellular proliferation.
- Cell Membrane Disruption : The presence of halogens can affect membrane integrity, leading to increased permeability and subsequent cell death in pathogenic microorganisms.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence key signaling pathways involved in cancer progression, such as apoptosis and cell cycle regulation .
Case Studies
- Antibacterial Activity : A study on halogenated benzoic acids found that derivatives with bromine and chlorine significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties .
- Anticancer Efficacy : In a comparative study, several halogenated compounds were tested for their cytotoxic effects on breast cancer cell lines. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
